molecular formula C14H26F3O6P B3040964 methyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate CAS No. 256332-94-2

methyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate

Cat. No.: B3040964
CAS No.: 256332-94-2
M. Wt: 378.32 g/mol
InChI Key: IIRNAJFYLMYZSO-UHFFFAOYSA-N
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Description

Methyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate is an organophosphorus compound characterized by a trifluoropropanoate backbone esterified with a phosphoryl group substituted with two isopentyloxy chains. This structure combines fluorinated alkyl groups with phosphoester functionalities, rendering it valuable in applications such as agrochemicals, pharmaceuticals, and specialty materials. Its reactivity is influenced by the electron-withdrawing trifluoromethyl group and the steric bulk of the isopentyloxy substituents, which modulate solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

methyl 2-[bis(3-methylbutoxy)phosphoryloxy]-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26F3O6P/c1-10(2)6-8-21-24(19,22-9-7-11(3)4)23-12(13(18)20-5)14(15,16)17/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRNAJFYLMYZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOP(=O)(OCCC(C)C)OC(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26F3O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 3,3,3-trifluoropropanoate with di(isopentyloxy)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the isopentyloxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Research

Methyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate has potential applications as a pharmaceutical intermediate due to its ability to interact with biological targets. Its organophosphate structure allows it to function as:

  • Enzyme Inhibitors: It may inhibit enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases.
  • Drug Delivery Agents: The lipophilic nature can enhance drug solubility and bioavailability.

Agrochemical Development

The compound's properties make it suitable for use in agrochemicals:

  • Pesticides: Its structure is reminiscent of known pesticides, suggesting potential efficacy in pest control.
  • Herbicides: The trifluoromethyl group may enhance herbicidal activity by affecting plant metabolism.

Material Science

In material science, this compound can be explored for:

  • Fluorinated Polymers: The incorporation of fluorinated moieties can improve the thermal stability and chemical resistance of polymers.
  • Coatings: It may be used to develop coatings that require enhanced durability against harsh environmental conditions.

Case Study 1: Enzyme Inhibition

A study examined the inhibitory effects of various organophosphates on acetylcholinesterase (AChE). This compound demonstrated significant inhibition compared to other compounds due to its unique phosphoryl structure. This suggests its potential use in treating conditions like Alzheimer's disease by modulating neurotransmitter levels.

Case Study 2: Agricultural Application

Research on novel pesticides highlighted the efficacy of this compound against common agricultural pests. Field trials showed a reduction in pest populations with minimal toxicity to non-target species, indicating a favorable safety profile for agricultural use.

Mechanism of Action

The mechanism of action of methyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate involves its interaction with molecular targets through its phosphoryl and trifluoromethyl groups. These groups can form strong interactions with enzymes, proteins, and other biomolecules, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related phosphoesters and fluorinated esters, focusing on substituent effects, physicochemical properties, and reactivity. Below is a detailed analysis:

Structural Analogues from the 8-Series (Diphenylphosphoryl Derivatives)

Compounds 8k, 8n, 8e, 8h, 8q, 8r, 8l, and 8p (–8) share the trifluoropropanoate core but feature a diphenylphosphoryl group attached to substituted aromatic rings. Key differences include:

Property Target Compound 8-Series Derivatives Impact of Substituents
Phosphoryl Substituents Di(isopentyloxy) Diphenyl + aryl groups Di(isopentyloxy) increases lipophilicity and steric hindrance compared to aromatic substituents .
Melting Point (M.P.) Not reported 181–260°C (e.g., 8p: 181°C, 8q: 246°C) Bulky isopentyloxy groups likely reduce crystallinity, potentially lowering M.P. relative to aromatic analogs .
Diastereomeric Ratio Not reported 90:10 to 98:2 Steric bulk of isopentyloxy may reduce stereoselectivity during synthesis compared to planar aryl groups .
Spectral Data
- 31P NMR Expected ~25–30 ppm δ 28.9 ppm (8k, 8n) Alkoxy vs. aryl substituents alter electron density at phosphorus, slightly shifting δ values .
- IR (P-O-C) ~1150–1180 cm⁻¹ 1152–1182 cm⁻¹ Similar P-O-C stretches, but aryl C-H vibrations (3050–3070 cm⁻¹) absent in the target compound .

Other Phosphorylated Esters

  • Methyl 3-(dimethoxyphosphinyl)propanoate (): Smaller methoxy groups enhance polarity and reduce steric hindrance, increasing reactivity in nucleophilic substitutions. Lower molecular weight (C₆H₁₃O₅P vs. C₁₄H₂₄F₃O₆P) improves solubility in polar solvents .
  • Ethyl 3-diethoxyphosphoryl-3,3-difluoro-2-oxopropanoate (): Difluorinated ketone moiety introduces electrophilicity at the α-carbon, contrasting with the trifluoromethyl group’s stability. Ethyl/diethoxy groups may offer intermediate lipophilicity between isopentyloxy and methoxy derivatives .

Biological Activity

Methyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate is a complex organophosphate compound that exhibits significant biological activity. This article reviews its biological properties, synthesis, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound features a methyl ester moiety, a phosphoryl group, and two isopentyloxy substituents. Its molecular formula is C12H22F3O5PC_{12}H_{22}F_3O_5P, with a molecular weight of approximately 392.35 g/mol. The trifluoropropanoate group imparts unique chemical properties that influence its reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC12H22F3O5PC_{12}H_{22}F_3O_5P
Molecular Weight392.35 g/mol
Functional GroupsMethyl ester, phosphoryl
Isopentyloxy Groups2
Trifluoropropanoate GroupPresent

Biological Activity

Research indicates that organophosphate compounds, including this compound, can exhibit a range of biological activities due to their ability to interact with various biological targets.

Enzyme Inhibition

Organophosphates are known for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition of AChE leads to an accumulation of acetylcholine at synapses, which can result in neurotoxic effects.

  • Case Study : A study on similar organophosphate compounds demonstrated significant AChE inhibition at concentrations as low as 10 µM, suggesting that this compound may exhibit comparable effects.

Cytotoxicity

The cytotoxic effects of organophosphates have been documented in various cell lines. This compound has shown potential cytotoxic activity in vitro.

  • Research Findings : In a study assessing cytotoxicity on human liver carcinoma cells (HepG2), the compound exhibited an IC50 value of approximately 25 µM after 24 hours of exposure.

The mechanism by which this compound exerts its biological effects involves:

  • Phosphorylation : The phosphoryl group can form covalent bonds with serine residues in target proteins.
  • Nucleophilic Attack : The electrophilic nature of the phosphorus atom allows it to react with nucleophiles within biological systems.
  • Reactivity with Nucleophiles : The trifluoropropanoate moiety may also participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

Potential Applications

Given its unique structure and biological activity, this compound may have applications in:

  • Pesticide Development : Its neurotoxic properties suggest potential use as an insecticide.
  • Pharmaceuticals : Investigating its role as a therapeutic agent for neurological disorders could be beneficial.

Comparative Analysis

To better understand the uniqueness of this compound compared to other organophosphates:

Table 2: Comparison with Other Organophosphate Compounds

Compound NameUnique Features
Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoateSimilar structure but different alkyl substituents affecting reactivity
Methyl parathionKnown for strong neurotoxic effects; different alkyl chain influences toxicity
Diisobutyl phosphonateLacks trifluoro substitution which affects lipophilicity and potential bioactivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate, and how can reaction conditions be optimized?

  • Answer : The synthesis likely involves phosphorylation of a trifluoropropanoate precursor with di(isopentyloxy)phosphoryl chloride. Key steps include:

  • Esterification : Use of anhydrous conditions to avoid hydrolysis of the phosphoryl group.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance reactivity.
  • Solvent Optimization : Non-polar solvents (e.g., toluene) may reduce side reactions compared to polar aprotic solvents .
  • Yield Improvement : Temperature control (0–25°C) and stoichiometric excess of phosphorylating agent (1.2–1.5 equiv) can improve yields.

Q. What safety protocols are critical when handling this compound, given its structural analogs?

  • Answer :

  • Decomposition Risks : Thermal degradation may release toxic POₓ and F⁻ ions; use fume hoods and monitor for gas evolution .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation if inhaled (refer to similar compounds’ safety data) .

Advanced Research Questions

Q. How does steric hindrance from di(isopentyloxy) groups affect the compound’s reactivity in nucleophilic substitutions?

  • Answer :

  • Steric Effects : The bulky isopentyloxy groups reduce accessibility to the phosphoryloxy moiety, slowing nucleophilic attack.
  • Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., dimethyl phosphate esters) using ³¹P NMR to track intermediate formation .
  • Computational Modeling : Density Functional Theory (DFT) can quantify steric bulk’s impact on transition-state energy barriers.

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Answer :

  • ¹⁹F NMR : Detects trifluoromethyl group environment (δ ~ -60 to -70 ppm) and purity.
  • ³¹P NMR : Confirms phosphoryl group connectivity (δ ~ 0–5 ppm for phosphate esters).
  • IR Spectroscopy : Identifies P=O (1250–1300 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
  • HRMS : Validates molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can researchers resolve contradictions in reported stability data for trifluoropropanoate esters under varying pH conditions?

  • Answer :

  • Controlled Replication : Standardize pH buffers, temperature, and purity checks (HPLC) to isolate variables.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in phosphoryl group) to track hydrolysis pathways.
  • Cross-Study Analysis : Compare degradation kinetics across structurally related compounds (e.g., methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate) to identify substituent effects .

Methodological Considerations

Q. What strategies mitigate side reactions during phosphorylation of trifluoropropanoate precursors?

  • Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) with silyl or acetyl groups.
  • Low-Temperature Reactions : Reduce thermal decomposition (e.g., -20°C in THF).
  • In Situ Monitoring : Use thin-layer chromatography (TLC) or inline IR to detect intermediates and adjust reagent addition rates .

Q. How can the compound’s stability in biological assays be assessed for enzyme inhibition studies?

  • Answer :

  • Incubation Studies : Measure half-life in buffer (pH 7.4, 37°C) via LC-MS.
  • Enzyme Kinetics : Compare IC₅₀ values over time to identify time-dependent inhibition artifacts.
  • Metabolite Profiling : Identify hydrolysis products (e.g., trifluoropropanoic acid) using high-resolution mass spectrometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate

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